3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 2059988-63-3 . It has a molecular weight of 226.23 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O4/c1-10(2,3)16-9(15)6-5-7(8(13)14)12(4)11-6/h5H,1-4H3,(H,13,14) .Chemical Reactions Analysis
The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Pyrazole Derivatives
3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid plays a role in the synthesis of various pyrazole derivatives. For instance, Martins et al. (2002) describe the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles using similar compounds, demonstrating the utility of pyrazole compounds in synthetic chemistry (Martins et al., 2002).
Antifungal Applications
Research by Du et al. (2015) explored the antifungal activities of novel pyrazole-4-carboxylic acid amides, including those related to this compound. This study highlights the potential of such compounds in addressing phytopathogenic fungi, indicating their relevance in agricultural and pharmaceutical sciences (Du et al., 2015).
Structural and Molecular Studies
The compound has been used in studies focusing on molecular structure and hydrogen bonding. For example, Abbasi et al. (2007) report on the molecular structure of a related pyrazole derivative, emphasizing the importance of such compounds in understanding molecular interactions and crystallography (Abbasi et al., 2007).
Coordination Polymers and Luminescence Properties
Cheng et al. (2017) utilized a related compound in the synthesis of d10 metal coordination polymers. These polymers have interesting luminescence properties, suggesting potential applications in materials science and photoluminescent devices (Cheng et al., 2017).
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine during subsequent reactions, preventing it from reacting with other reagents. The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
For instance, it could play a role in peptide synthesis, where amine protection is often required .
Pharmacokinetics
The group’s removal could also be a significant metabolic step .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In general, the addition of the Boc group to an amine would protect the amine from reacting with other substances. This could be beneficial in complex organic syntheses where selective reactions are necessary .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the addition and removal of the Boc group. A basic environment is needed for the addition of the Boc group, while an acidic environment is required for its removal . Temperature could also be a significant factor, as certain reactions might require specific temperatures .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The tert-butoxycarbonyl (BOC) group is a widely used protecting group in organic synthesis . Future research could explore more efficient methods for adding and removing the BOC group, as well as potential applications of “3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid” in various chemical reactions.
Properties
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)6-5-7(8(13)14)12(4)11-6/h5H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSBWXFIGQPWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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